molecular formula C21H36O5 B024374 Carboprost CAS No. 35700-23-3

Carboprost

Cat. No. B024374
CAS RN: 35700-23-3
M. Wt: 368.5 g/mol
InChI Key: DLJKPYFALUEJCK-IIELGFQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboprost is a synthetic prostaglandin analogue, specifically related to prostaglandin F2α. It is used in medicine for its pharmacological effects, but here we focus solely on its chemical aspects.

Synthesis Analysis

The synthesis of complex organic molecules like Carboprost often involves intricate steps that may include the formation of cyclic structures, which are common in natural products with medicinal properties. Recent advances in the total synthesis of natural products containing eight-membered carbocycles highlight the challenges and strategies in synthesizing structurally intricate molecules (Hu et al., 2020).

Molecular Structure Analysis

Carbohydrates and related organic compounds' molecular structure analysis has significantly benefited from advancements in techniques like mass spectrometry, providing insights into complex molecular architectures (Harvey, 2012).

Chemical Reactions and Properties

The study of carbohydrates and glycoconjugates offers parallels in understanding the chemical reactions and properties of compounds like Carboprost. For instance, MALDI mass spectrometry has been instrumental in analyzing carbohydrates, shedding light on their chemical behavior and interaction patterns (Harvey, 2021).

Physical Properties Analysis

Carbohydrate analysis techniques also contribute to understanding the physical properties of organic compounds. For example, the characterization and analysis of food-sourced carbohydrates provide methods that could be applicable to analyzing the physical properties of compounds like Carboprost (Kiely & Hickey, 2022).

Chemical Properties Analysis

Similarly, the chemical properties of carbohydrates and their interactions, studied through techniques like capillary electrophoresis and mass spectrometry, offer a framework that could be applied to understanding the chemical properties of Carboprost (El Rassi, 1997).

Scientific Research Applications

  • Management of Labor : Carboprost trometamol significantly reduces the duration of the third stage of labor and blood loss in parturient women (Abdel‐aleem et al., 1993).

  • Post-Cesarean Section Care : When combined with oxytocin, carboprost effectively prevents bleeding after cesarean section, improves uterine involution, and enhances neonatal birth quality (Gong & Wu, 2022).

  • Prevention of Postpartum Hemorrhage : Carboprost combined with oxytocin can prevent postpartum hemorrhage, shorten the third stage of labor, and shows no evidence of side reactions (Yi-we, 2007).

  • Gynecological Applications : It is used in intractable postpartum hemorrhage caused by uterus contraction asthenia and can be applied in myonectomy and cervical pregnancy (Hao, 2011).

  • Pharmaceutical Stability : The stability and recovery of carboprost and misoprostol in obstetric and gynecological practices can be assessed using LCMS (Chu et al., 2007).

  • Treatment of Urinary Retention : Carboprost demonstrates a rapid and remarkable therapeutic effect in treating urinary retention in postoperative patients of radical hysterectomy for cervical carcinoma (Jiasong, 2011).

  • Comparative Effectiveness : It was found to be more effective than oxytocin in preventing postpartum hemorrhage in high-risk patients undergoing cesarean delivery (Bai et al., 2013).

  • Side Effects and Safety : While effective in reducing blood loss, carboprost is associated with unpleasant side effects and can lead to life-threatening reactions if used excessively (O’Leary, 1994).

  • Reduction in Maternal Mortality and Morbidity : Carboprost tromethamine injection arrests intractable postpartum hemorrhage, minimizing blood loss in the third stage and reducing maternal mortality and morbidity (2013).

  • Adverse Reaction Management : Low-dose sufentanil and remifentanil infusions have been found effective in preventing adverse reactions related to carboprost administration during cesarean section under combined spinal-epidural anesthesia (Hu et al., 2022; Wei et al., 2020).

Safety And Hazards

Carboprost may cause serious side effects. It should be used only with strict adherence to recommended dosages . It should be used by medically trained personnel in a hospital that can provide immediate intensive care and acute surgical facilities . Personal protective equipment should be used when handling Carboprost .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJKPYFALUEJCK-IIELGFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022739
Record name Carboprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboprost

CAS RN

35700-23-3, 59286-19-0
Record name Carboprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35700-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Methyl-pgf2-alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059286190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B5032XT6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboprost
Reactant of Route 2
Carboprost
Reactant of Route 3
Reactant of Route 3
Carboprost
Reactant of Route 4
Reactant of Route 4
Carboprost
Reactant of Route 5
Reactant of Route 5
Carboprost
Reactant of Route 6
Reactant of Route 6
Carboprost

Citations

For This Compound
4,040
Citations
C Vallera, LO Choi, CM Cha… - Anesthesiology …, 2017 - anesthesiology.theclinics.com
Oxytocin, the first-line agent in the prevention and treatment of postpartum hemorrhage, is a polypeptide structure that is produced in the paraventricular nucleus of the hypothalamus …
Number of citations: 94 www.anesthesiology.theclinics.com
J Bai, Q Sun, H Zhai - Experimental and therapeutic …, 2014 - spandidos-publications.com
… , carboprost and oxytocin plus carboprost groups was 610, 438 and 520 ml, respectively. The blood loss in the carboprost … in the oxytocin and oxytocin plus carboprost groups (both P<…
Number of citations: 66 www.spandidos-publications.com
LA Levine, DF Jarrard - The Journal of urology, 1993 - Elsevier
We review our experience with 18 consecutive patients who received intravesical carboprost tromethamine, an F2-α prostaglandin, for severe hemorrhagic cystitis following …
Number of citations: 83 www.sciencedirect.com
W Meng, R Li, N Zha, LE - Journal of Obstetrics and …, 2019 - Wiley Online Library
… combination with carboprost could shorten the third-stage duration by 3.41 min than carboprost. … Furthermore, motherwort injection combined with carboprost was superior to carboprost …
Number of citations: 10 obgyn.onlinelibrary.wiley.com
A Guillermo, C Avery, R Nemiroff… - Obstetrics & …, 2007 - journals.lww.com
BACKGROUND: Cervical pregnancy, an uncommon variety of ectopic gestation is associated with high morbidity and adverse consequences for future fertility. Currently there are no …
Number of citations: 55 journals.lww.com
C Ippoliti, D Przepiorka, R Mehra, J Neumann, J Wood… - Urology, 1995 - Elsevier
OBJECTIVES: To determine the minimal active dose and extent of activity of intravesicular carboprost for the treatment of hemorrhagic cystitis after marrow transplantation. METHODS: …
Number of citations: 53 www.sciencedirect.com
H Abdel‐Aleem, EM Abol‐Oyoun… - … of Gynecology & …, 1993 - Wiley Online Library
… were randomly assigned to use carboprost trometamol or methylergometrine immediately … in the carboprost group than the methergine group (P < 0.001). CONCLUSION: Carboprost …
Number of citations: 39 obgyn.onlinelibrary.wiley.com
M Balki, M Erik-Soussi, N Ramachandran… - Anesthesia & …, 2015 - journals.lww.com
… ) with either ergonovine or carboprost in myometrial strips from … We hypothesized that the use of ergonovine or carboprost in … We hypothesized that the use of ergonovine or carboprost in …
Number of citations: 23 journals.lww.com
LA Levine, DM Kranc - Cancer, 1990 - Wiley Online Library
… Carboprost tromethamine (Hemabate) was instilled into the … Two of the patients required a second course with carboprost … This preliminary evaluation suggests that carboprost …
KS Sunil Kumar, S Shyam, P Batakurki - The Journal of Obstetrics and …, 2016 - Springer
Background and Objectives Postpartum hemorrhage is the single largest and leading cause of maternal morbidity and mortality not only in developing countries but also in developed …
Number of citations: 20 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.